费列托苷

描述

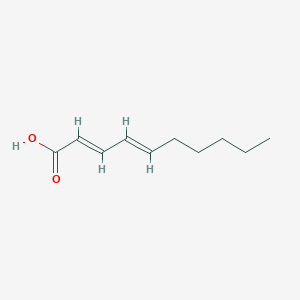

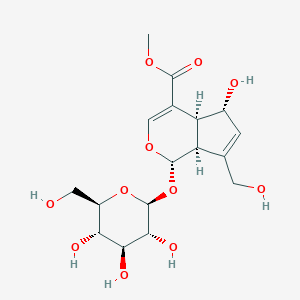

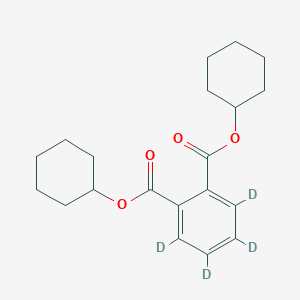

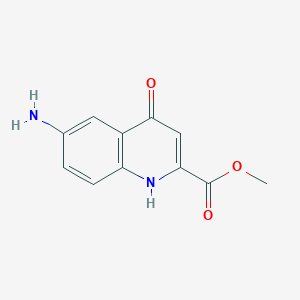

Feretoside is an iridoid compound isolated from the stem bark of Feretia apodanthera. The structure of feretoside was elucidated using 13C NMR spectroscopy, which is a powerful tool for determining the structure of organic compounds. This compound was identified alongside gardenoside, another iridoid, indicating the presence of these unique compounds in the plant species .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of feretoside, they do offer insights into the synthesis of related iron-containing compounds. For instance, the sonochemical synthesis of Fe(3)O(4)@SiO(2) nanoparticles demonstrates the use of ultrasound to control particle size and coating thickness, which could be relevant for the synthesis of complex iron-based structures . Similarly, the synthesis of a molecular ferric wheel [Fe(OMe)2(O2CCH2Cl)]10 shows the use of iron chloroacetate and ferric nitrate in methanol, which could potentially be applied to the synthesis of iron-containing organic compounds like feretoside .

Molecular Structure Analysis

The molecular structure of feretoside was determined using 13C NMR spectroscopy. This technique allows for the analysis of carbon atoms in a molecule, providing detailed information about the molecular framework. The structure determination of feretoside was based on the analysis of NMR spectra, which is a common method for elucidating the structures of organic compounds .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving feretoside. However, they do discuss the chemical behavior of iron in various contexts. For example, the dissolution of jarosite at different pH levels provides insights into the reactivity of iron sulfate minerals in acidic environments . This information could be indirectly relevant to understanding the reactivity of iron-containing organic compounds like feretoside.

Physical and Chemical Properties Analysis

The physical and chemical properties of feretoside are not directly discussed in the provided papers. However, the studies on iron-containing compounds and minerals offer some context. For example, the synthesis of mixed-valent iron MOFs and their sorption behavior provides information on the porosity and surface area of iron-based materials . The electrochemical properties of ferrocene-modified nucleosides give insights into the redox behavior of iron-containing organic molecules . These studies, while not specific to feretoside, contribute to a broader understanding of the physical and chemical properties of iron-related compounds.

Relevant Case Studies

The papers do not mention specific case studies related to feretoside. However, the research on iron-containing compounds, such as the synthesis and properties of ternary jarosites , the morphology of jarosite-group compounds , and the apoptosis-inducing activity of nucleoside analogues with an iron substructure , provide a context for understanding the potential applications and behaviors of iron-containing organic compounds like feretoside.

科学研究应用

细胞保护

费列托苷通过诱导热休克蛋白 (HSPs) 作为细胞保护剂。 这些蛋白质在保护细胞免受应激条件的影响中起着至关重要的作用 . 该化合物已被证明可以增加热休克因子 1 (HSF1) 的表达,进而诱导 HSPs 的表达,在应激期间为细胞结构和功能提供保护作用 .

传统医学

在传统医学中,特别是在东亚文化中,费列托苷已被用于治疗高血压,增强肌肉和骨骼,并帮助恢复受损的肝脏和肾脏功能 . 它在传统医学中的应用突出了其在现代治疗用途中的潜力。

热休克因子 1 诱导

费列托苷已被确定为 HSF1 的诱导剂,HSF1 是一种调节热休克蛋白表达的转录因子 . 这种诱导对于研究应激反应机制以及开发治疗蛋白质错误折叠为因素的疾病的治疗方法具有重要意义。

纳米粒子合成

虽然与费列托苷没有直接关联,但使用天然化合物的绿色合成原理可以应用于用费列托苷创建纳米粒子。 这些纳米粒子可以在药物递送系统中得到应用,特别是用于靶向特定组织或器官,同时降低副作用 .

作用机制

Target of Action

Feretoside is a phenolic compound extracted from the barks of E. ulmoides . Its primary target is Heat Shock Factor 1 (HSF1) . HSF1 is a protein that in humans is encoded by the HSF1 gene. It plays a crucial role in the heat shock response, which is a cellular response to stress conditions such as heat, hypoxia, and heavy metals. HSF1 is responsible for the increased expression of heat shock proteins (HSPs) under these stress conditions .

Mode of Action

Feretoside acts as a HSP inducer . It increases the expression of HSF1 . The increased expression of HSF1 leads to the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to help in the proper folding of proteins and in the prevention of protein aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Feretoside is the heat shock response pathway . This pathway is activated under stress conditions and leads to the increased expression of heat shock proteins (HSPs). These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins .

Pharmacokinetics

It is known that feretoside is soluble in water, methanol, and ethanol , which suggests that it may have good bioavailability.

Result of Action

The activation of HSF1 by Feretoside and the subsequent upregulation of HSPs have a cytoprotective effect . HSPs help maintain cellular homeostasis under stress conditions by assisting in protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins . Therefore, the action of Feretoside can help protect cells from damage under stress conditions .

Action Environment

The action of Feretoside is influenced by the cellular environment. Stress conditions such as heat, hypoxia, and the presence of heavy metals can trigger the heat shock response, leading to the increased expression of HSF1 and HSPs . Therefore, the efficacy and stability of Feretoside may be influenced by these environmental factors.

安全和危害

While specific safety and hazard information for Feretoside is not available in the current resources, it is generally recommended to handle it with care, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also advised to use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

属性

IUPAC Name |

methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPLSDARZNMCW-LPGRTNKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950211 | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27530-67-2 | |

| Record name | Scandoside, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Feretoside and where is it found?

A1: Feretoside is an iridoid glycoside, a type of natural product found in various plants. It was first isolated from Feretia apodanthera [] and has also been found in other species like Borreria verticillata [], Eucommia ulmoides [], and Catalpol [].

Q2: How is the structure of Feretoside determined?

A2: The structure of Feretoside has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Specifically, 13C NMR has been used to characterize Feretoside and other iridoids []. Additionally, its absolute configuration was determined by chemical correlation to Catalpol, a compound with a previously established X-ray crystal structure [].

Q3: Does Feretoside exhibit any biological activity?

A3: While research on Feretoside is ongoing, some studies suggest potential biological activities. For example, Feretoside was identified as one of the iridoid glycosides present in Oldenlandia diffusa, a plant extract traditionally used in Chinese medicine, which exhibited inhibitory effects on LDL-oxidation []. This finding suggests Feretoside might possess antioxidant properties, but further investigation is needed to confirm and understand its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)